2,4-Dibromo-1,5-difluoro-3-nitrobenzene
CAS No.: 144450-58-8
Cat. No.: VC3285923
Molecular Formula: C6HBr2F2NO2
Molecular Weight: 316.88 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144450-58-8 |
---|---|
Molecular Formula | C6HBr2F2NO2 |
Molecular Weight | 316.88 g/mol |
IUPAC Name | 2,4-dibromo-1,5-difluoro-3-nitrobenzene |
Standard InChI | InChI=1S/C6HBr2F2NO2/c7-4-2(9)1-3(10)5(8)6(4)11(12)13/h1H |
Standard InChI Key | FHUKPGATLLJKLN-UHFFFAOYSA-N |
SMILES | C1=C(C(=C(C(=C1F)Br)[N+](=O)[O-])Br)F |
Canonical SMILES | C1=C(C(=C(C(=C1F)Br)[N+](=O)[O-])Br)F |
Introduction
Physical and Chemical Properties
2,4-Dibromo-1,5-difluoro-3-nitrobenzene is a solid compound with a light yellow to yellow appearance . It possesses specific structural and molecular characteristics that define its chemical behavior and potential applications.
Basic Properties
The compound has a well-defined set of fundamental properties that are essential for understanding its behavior in chemical reactions and applications.
Property | Value | Source |
---|---|---|
CAS Number | 144450-58-8 | |
Molecular Formula | C6HBr2F2NO2 | |
Molecular Weight | 316.88 g/mol | |
Physical State | Solid | |
Appearance | Light yellow to yellow | |
Purity (Commercial) | ≥95.0% (by NMR) |
Structural Identification
The structural identification parameters are critical for confirming the identity and purity of the compound in analytical settings.
Identifier | Value |
---|---|
IUPAC Name | 2,4-dibromo-1,5-difluoro-3-nitrobenzene |
InChI | InChI=1S/C6HBr2F2NO2/c7-4-2(9)1-3(10)5(8)6(4)11(12)13/h1H |
InChIKey | FHUKPGATLLJKLN-UHFFFAOYSA-N |
Structural Features
The molecular structure of 2,4-Dibromo-1,5-difluoro-3-nitrobenzene consists of a benzene ring with two bromine atoms at positions 2 and 4, two fluorine atoms at positions 1 and 5, and a nitro group at position 3. This particular arrangement of substituents contributes to the compound's chemical reactivity and potential applications in organic synthesis. The electron-withdrawing nature of both the halogen substituents and the nitro group creates an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution reactions.
Synthesis and Preparation
The synthesis of 2,4-Dibromo-1,5-difluoro-3-nitrobenzene involves specific chemical processes that require careful control of reaction conditions to ensure high yields and purity of the final product.
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